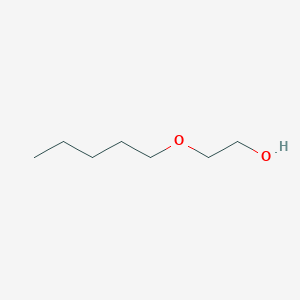

2-(Pentyloxy)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pentoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-2-3-4-6-9-7-5-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQDALFNSIKMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51728-68-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-pentyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51728-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40334816 | |

| Record name | 2-(Pentyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6196-58-3 | |

| Record name | 2-(Pentyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Pentyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pentyloxy)ethanol, a member of the glycol ether family, is a chemical compound with applications in various industrial and research settings. Its amphiphilic nature, stemming from the presence of both a hydroxyl group and an ether linkage, makes it a subject of interest for studies involving solvents, surfactants, and reaction media. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on presenting quantitative data in a structured format, outlining experimental methodologies, and visualizing key concepts. It is important to note that while computational data for this compound is available, there is a recognized need for more extensive experimental validation of its physicochemical properties.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in experimental designs, and for theoretical modeling.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethylene glycol monopentyl ether, Pentyl cellosolve | [3] |

| CAS Number | 6196-58-3 | [1][2] |

| Molecular Formula | C₇H₁₆O₂ | [1][2] |

| Molecular Weight | 132.20 g/mol | [1][2] |

| Appearance | Colorless liquid (expected) | N/A |

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is critical to note that a significant portion of the available data is based on computational predictions rather than experimental determination.[1]

| Property | Value | Unit | Type | Source |

| Boiling Point | 186.9 | °C | Predicted | Cheméo |

| Melting Point | -35.1 | °C | Predicted | Cheméo |

| Density | 0.892 | g/cm³ | Predicted | Cheméo |

| Water Solubility | 24 g/L | g/L | N/A | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.3 | Computed | [2] | |

| Vapor Pressure | 0.1 | hPa at 22.9 °C | N/A | N/A |

| Refractive Index | 1.424 | Predicted | Cheméo |

Chemical Properties and Reactivity

As a glycol ether, this compound exhibits chemical properties characteristic of both alcohols and ethers.

-

Alcohol Group Reactivity : The terminal hydroxyl group can undergo typical alcohol reactions, such as esterification, oxidation, and formation of alkoxides. The presence of this group also allows for hydrogen bonding, which significantly influences its physical properties like boiling point and water solubility.[1]

-

Ether Linkage Stability : The ether linkage is generally stable under most conditions but can be cleaved under harsh acidic conditions.

-

Reactivity with Oxidizing Agents : Strong oxidizing agents can lead to the oxidation of the alcohol group.

-

Stability : The compound is expected to be stable under normal storage conditions.

Experimental Protocols

A significant gap exists in the literature regarding detailed experimental protocols for the determination of the physical properties of this compound.[1] However, standard methodologies for determining these properties are well-established.

General Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a liquid chemical like this compound.

Caption: Workflow for Physicochemical Characterization.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for the preparation of ethers, including this compound. This reaction proceeds via an S(_N)2 mechanism involving an alkoxide and a primary alkyl halide.[1]

Reaction Scheme:

CH₃(CH₂)₄OH + NaH → CH₃(CH₂)₄O⁻Na⁺ + H₂ CH₃(CH₂)₄O⁻Na⁺ + ClCH₂CH₂OH → CH₃(CH₂)₄OCH₂CH₂OH + NaCl

General Experimental Protocol:

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, sodium hydride (NaH) is carefully added to a solution of 1-pentanol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium pentoxide.

-

Ether Formation: 2-Chloroethanol is then added dropwise to the reaction mixture. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

A triplet corresponding to the terminal methyl protons of the pentyl group.

-

Multiplets for the methylene protons of the pentyl chain.

-

A triplet for the methylene protons adjacent to the ether oxygen on the pentyl side.

-

Triplets for the two methylene groups of the ethanol moiety.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

-

A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

Strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹.

-

A characteristic C-O stretching vibration for the ether linkage in the region of 1050-1150 cm⁻¹.

-

A C-O stretching vibration for the primary alcohol at approximately 1050 cm⁻¹.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the synthetic pathway of this compound via the Williamson ether synthesis.

Caption: Williamson Ether Synthesis Pathway.

Conclusion

This compound is a glycol ether with a range of potential applications. This guide has summarized its key physical and chemical properties based on available data. A notable gap in the scientific literature is the lack of comprehensive experimental data for this compound. Further research is warranted to experimentally validate the computationally predicted properties and to explore its full potential in various scientific and industrial fields. The provided methodologies and diagrams offer a foundational understanding for researchers and professionals working with or interested in this compound.

References

Synthesis of 2-(Pentyloxy)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(pentyloxy)ethanol, a glycol ether with potential applications in various scientific and industrial fields. The document focuses on the most prominent and established synthetic methodology, the Williamson ether synthesis. While specific, detailed experimental protocols for this compound are not extensively reported in publicly available literature, this guide constructs a robust, generalized experimental protocol based on well-understood principles of this reaction for analogous compounds. This guide includes detailed reaction schemes, a summary of reactants and their properties, a proposed experimental protocol, and methods for purification and characterization. The information is presented to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, also known as ethylene glycol monopentyl ether, belongs to the class of glycol ethers. These compounds are characterized by the presence of both an ether and an alcohol functional group, rendering them amphiphilic and thus useful as solvents, surfactants, and intermediates in organic synthesis. The pentyloxy group in this compound imparts significant hydrophobicity, suggesting its potential utility in formulations where controlled solubility and volatility are required. A thorough understanding of its synthesis is crucial for its further investigation and application.

Primary Synthesis Route: The Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For the synthesis of this compound, two main pathways are feasible, both adhering to the principles of the Williamson synthesis.

Pathway A: Reaction of a pentyl halide with the sodium salt of ethylene glycol. Pathway B: Reaction of a pentyloxide with a 2-haloethanol.

Due to the ready availability of starting materials and the generally higher reactivity of primary alkyl halides in SN2 reactions, Pathway A is often the preferred route.

Reaction Scheme

An In-depth Technical Guide to the Williamson Ether Synthesis of Ethylene Glycol Monopentyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of ethylene glycol monopentyl ether, also known as 2-(pentyloxy)ethanol. This important organic reaction offers a reliable method for the formation of ethers from an organohalide and a deprotonated alcohol.[1] This document details the underlying mechanism, reaction conditions, and a specific experimental protocol, supported by quantitative data and graphical representations of the synthesis workflow.

Core Concepts and Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This reaction involves the backside attack of a nucleophile on an electrophile in a concerted step. In the synthesis of ethylene glycol monopentyl ether, the nucleophile is the 2-hydroxyethoxide ion, formed by the deprotonation of ethylene glycol. This alkoxide then attacks the primary alkyl halide, 1-bromopentane or 1-chloropentane, at the carbon atom bonded to the halogen. For the SN2 reaction to be efficient, a good leaving group, typically a halide, is required.

It is crucial to select the appropriate reactants to favor the SN2 pathway and minimize side reactions. The alkylating agent should ideally be a primary alkyl halide to reduce the likelihood of elimination reactions, which are more prevalent with secondary and tertiary halides.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Williamson ether synthesis of glycol ethers, based on established protocols for similar compounds.

Table 1: Reactant Molar Ratios

| Reactant | Molar Ratio | Rationale | Reference |

| Ethylene Glycol : Alkyl Halide | >2:1, preferably >5:1, ideally 10:1 | A large excess of the glycol minimizes the formation of the dialkylated byproduct. | [3] |

| Base (e.g., NaOH) : Alkyl Halide | >1:1, a slight excess of ~5% (1.05:1) is effective. | Ensures complete deprotonation of the reacting alcohol. A larger excess can increase the reaction rate. | [3] |

Table 2: Reaction Conditions

| Parameter | Value | Notes | Reference |

| Temperature | 50-100 °C | Typical range for Williamson ether synthesis. A specific example uses 100°C. | [1][3] |

| Reaction Time | 1-24 hours | Completion time can vary. A specific example for a similar synthesis cites 24 hours. | [1][3] |

| Pressure | Atmospheric | The reaction is typically conducted at atmospheric pressure. | |

| Yield | 50-95% | Laboratory yields can vary, while industrial processes may achieve near-quantitative conversion. | [1] |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of ethylene glycol monopentyl ether.

Materials:

-

Ethylene glycol

-

1-Bromopentane (or 1-chloropentane)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethylene glycol and a 50% aqueous solution of sodium hydroxide under an inert atmosphere of argon or nitrogen. The recommended molar ratio of glycol to hydroxide to the alkyl halide is approximately 10:1.05:1.[3]

-

Alkoxide Formation: Heat the mixture to 100°C with vigorous stirring to facilitate the formation of the sodium 2-hydroxyethoxide.[3]

-

Alkyl Halide Addition: Slowly add 1-bromopentane to the reaction mixture. At a glycol to alkyl halide molar ratio of 2:1 to 5:1, alkyl chlorides are preferred to minimize the formation of dialkyl ethers.[3]

-

Reaction: Maintain the reaction mixture at 100°C for up to 24 hours with continuous stirring.[3]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product four times with diethyl ether.[3]

-

Combine the organic extracts.

-

-

Purification:

Visualizations

Reaction Pathway

References

An In-depth Technical Guide to the Synthesis of 2-(Pentyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(Pentyloxy)ethanol. The initially proposed synthesis via acid-catalyzed dehydration is critically evaluated and determined to be unsuitable for this target molecule due to a lack of selectivity and competing side reactions. Instead, this guide focuses on the robust and well-established Williamson ether synthesis as the recommended synthetic route. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to assist researchers in the successful laboratory-scale synthesis of this compound.

Introduction: Synthetic Strategy Evaluation

This compound is a glycol ether with potential applications as a solvent, intermediate in chemical synthesis, and component in formulation studies. The synthesis of such unsymmetrical ethers requires a strategic approach to ensure high yield and purity.

Unsuitability of Acid-Catalyzed Dehydration

Acid-catalyzed dehydration is a common method for synthesizing symmetrical ethers from a single primary alcohol or for eliminating water from an alcohol to form an alkene.[1][2] However, this method is ill-suited for the preparation of unsymmetrical ethers like this compound from two different alcohols, such as 1-pentanol and ethylene glycol.

When a mixture of two different primary alcohols is subjected to acidic dehydration, a statistical mixture of three different ether products is expected: two symmetrical ethers (dipentyl ether and a polyethylene glycol derivative) and the desired unsymmetrical ether (this compound).[3] This lack of selectivity leads to a complex product mixture that is difficult to separate, resulting in a low yield of the target compound. Furthermore, secondary and tertiary alcohols are prone to E1 elimination reactions under acidic conditions, forming alkenes as major byproducts.[1]

Logical Flaw in Acid-Catalyzed Dehydration for Unsymmetrical Ethers

References

Spectroscopic Profile of 2-(Pentyloxy)ethanol: A Technical Guide

Introduction

2-(Pentyloxy)ethanol, a member of the glycol ether family, finds applications in various industrial processes. A thorough understanding of its molecular structure is paramount for researchers, scientists, and professionals in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure and purity of chemical compounds. This technical guide provides a detailed overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition. It is important to note that while comprehensive experimental data for this specific compound is not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.68 | t | 2H | -O-CH₂ -CH₂-OH |

| ~3.55 | t | 2H | -O-CH₂-CH₂ -OH |

| ~3.45 | t | 2H | -O-CH₂ -(CH₂)₃-CH₃ |

| ~2.50 | s (broad) | 1H | -OH |

| ~1.55 | quint | 2H | -O-CH₂-CH₂ -(CH₂)₂-CH₃ |

| ~1.30 | m | 4H | -O-(CH₂)₂-CH₂ -CH₂ -CH₃ |

| ~0.90 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~72.5 | -O-C H₂-CH₂-OH |

| ~71.0 | -O-C H₂-(CH₂)₃-CH₃ |

| ~61.5 | -O-CH₂-C H₂-OH |

| ~31.8 | -O-CH₂-C H₂-(CH₂)₂-CH₃ |

| ~29.2 | -O-(CH₂)₂-C H₂-CH₂-CH₃ |

| ~22.6 | -O-(CH₂)₃-C H₂-CH₃ |

| ~14.1 | -C H₃ |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1120-1050 | Strong | C-O stretch (ether and alcohol) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 101 | Medium | [M - CH₂OH]⁺ |

| 87 | Medium | [M - C₃H₇]⁺ |

| 73 | High | [CH₂=O⁺-CH₂CH₂OH] |

| 59 | Medium | [HO-CH₂-CH₂=O⁺H] |

| 45 | Very High | [CH₂=O⁺H] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired using a single-pulse experiment. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is commonly acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the easiest method is to place a drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a liquid cell.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates or the solvent is first recorded. Then, the spectrum of the sample is recorded. The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: A common ionization technique for this type of molecule is Electron Ionization (EI). In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

A Comprehensive Technical Guide to the Density Functional Theory (DFT) Analysis of 2-Pentoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the application of Density Functional Theory (DFT) for the computational analysis of 2-pentoxyethanol. Given the absence of specific experimental DFT studies on 2-pentoxyethanol in the current literature, this document outlines a robust, standard methodology and presents a set of expected theoretical data based on established principles and results from analogous glycol ether compounds. This guide serves as a foundational reference for researchers initiating computational studies on this molecule.

Introduction to DFT Analysis of 2-Pentoxyethanol

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of drug development and materials science, DFT provides critical insights into molecular geometry, vibrational frequencies, electronic properties, and reactivity. 2-Pentoxyethanol, a member of the glycol ether family, possesses both hydrophilic and lipophilic characteristics, making it a subject of interest for its solvent properties and potential biological interactions. DFT analysis can elucidate its conformational stability, spectroscopic signatures, and electronic behavior, which are crucial for understanding its macroscopic properties and potential applications.

Detailed Computational Methodology

This section outlines a standard and widely accepted protocol for performing DFT calculations on 2-pentoxyethanol. The methodology is designed to yield accurate and reproducible results for its structural, vibrational, and electronic properties.

2.1. Software

The calculations can be performed using various quantum chemistry software packages such as Gaussian, GAMESS, or ORCA.[1][2][3] These programs allow for the implementation of the specified theoretical methods and basis sets.

2.2. Molecular Geometry Optimization

The initial step involves building the 3D structure of 2-pentoxyethanol. A full geometry optimization is then performed to locate the global minimum on the potential energy surface. This is a critical step as all subsequent property calculations are dependent on the optimized geometry.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[4][5]

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. This basis set is well-suited for molecules containing heteroatoms like oxygen.

-

Convergence Criteria: The optimization should be carried out until the forces on the atoms are negligible, and the geometry has reached a stationary point, typically with convergence criteria of at least 10⁻⁶ Hartree for energy and 10⁻⁴ Hartree/Bohr for the root-mean-square (RMS) force.

2.3. Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Infrared (IR) Spectrum: The calculated frequencies and their corresponding intensities can be used to predict the theoretical IR spectrum of the molecule. This is invaluable for interpreting experimental spectroscopic data. The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values.

2.4. Electronic Property Calculations

The electronic properties of 2-pentoxyethanol are calculated from the optimized geometry. These properties provide insights into the molecule's reactivity and electronic behavior.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering further insight into the charge distribution and polar nature of the molecule.

2.5. Thermodynamic Properties

The vibrational frequency calculation also provides data to compute various thermodynamic properties at a standard temperature and pressure (e.g., 298.15 K and 1 atm), including:

-

Zero-Point Vibrational Energy (ZPVE)

-

Enthalpy (H)

-

Gibbs Free Energy (G)

-

Entropy (S)

Predicted Quantitative Data

The following tables summarize the expected quantitative data for 2-pentoxyethanol based on the computational methodology described above. These values are illustrative and represent a realistic outcome of such a DFT analysis.

Table 1: Predicted Optimized Geometric Parameters for 2-Pentoxyethanol

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (alkane) | 1.53 - 1.54 Å |

| C-O (ether) | 1.42 - 1.43 Å | |

| C-O (alcohol) | 1.43 - 1.44 Å | |

| O-H | 0.96 - 0.97 Å | |

| C-H | 1.09 - 1.10 Å | |

| Bond Angle | C-O-C | 111 - 113° |

| C-C-O | 108 - 110° | |

| C-O-H | 107 - 109° | |

| H-C-H | 109.5° (approx.) | |

| Dihedral Angle | C-C-O-C | ~180° (anti) or ~60° (gauche) |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 2-Pentoxyethanol

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) |

| O-H stretch | Alcohol | 3450 - 3550 |

| C-H stretch (alkane) | -CH₂, -CH₃ | 2850 - 3000 |

| C-O stretch (ether) | C-O-C | 1100 - 1150 |

| C-O stretch (alcohol) | C-OH | 1050 - 1100 |

| O-H bend | Alcohol | 1350 - 1450 |

| C-H bend | -CH₂, -CH₃ | 1375 - 1470 |

Table 3: Predicted Electronic and Thermodynamic Properties of 2-Pentoxyethanol

| Property | Predicted Value | Units |

| HOMO Energy | -6.5 to -7.5 | eV |

| LUMO Energy | 0.5 to 1.5 | eV |

| HOMO-LUMO Gap | 7.0 to 9.0 | eV |

| Dipole Moment | 2.0 to 2.5 | Debye |

| Enthalpy of Formation | -450 to -500 | kJ/mol |

| Gibbs Free Energy of Formation | -300 to -350 | kJ/mol |

| Entropy | 400 to 450 | J/(mol·K) |

Visualizations

4.1. Molecular Structure and Workflow

The following diagrams illustrate the molecular structure of 2-pentoxyethanol and the general workflow for its DFT analysis.

Caption: Ball-and-stick model of 2-pentoxyethanol.

Caption: General workflow for DFT analysis.

4.2. Interdependencies of DFT Calculations

This diagram illustrates the logical flow and dependencies between the different types of DFT calculations.

Caption: Interdependencies of DFT calculation steps.

Conclusion

This technical guide provides a comprehensive framework for conducting a DFT analysis of 2-pentoxyethanol. By following the detailed computational methodology, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The presented hypothetical data serves as a benchmark for what can be expected from such a study. The visualizations offer a clear understanding of the molecule, the computational workflow, and the logical relationships between different analytical steps. This guide is intended to facilitate future computational research on 2-pentoxyethanol and related glycol ethers, ultimately aiding in their application in scientific and industrial contexts.

References

- 1. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 2. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]

- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-(Pentyloxy)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pentyloxy)ethanol, a member of the glycol ether family, is a versatile organic solvent with a chemical structure that imparts both hydrophilic and hydrophobic characteristics. This amphiphilic nature makes it a subject of interest in various applications, including as a solvent, coupling agent, and intermediate in chemical synthesis. Understanding its solubility in a range of organic solvents is critical for its effective use in research, drug development, and industrial processes.

This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide leverages data from structurally analogous short- and medium-chain alkyl glycol ethers to provide a representative understanding of its expected solubility behavior. Furthermore, detailed experimental protocols for determining liquid-liquid miscibility are presented to enable researchers to ascertain precise solubility parameters for their specific applications.

Predicted Solubility Profile

Based on the general behavior of glycol ethers, this compound is expected to be miscible with a wide array of organic solvents. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the pentyl ether chain provides nonpolar character, facilitating dissolution in nonpolar organic solvents.

The following table summarizes the expected miscibility of this compound with various classes of organic solvents, based on the known properties of similar glycol ethers like 2-butoxyethanol and 2-ethoxyethanol.[1][2][3][4][5][6][7][8][9][10][11]

| Solvent Class | Representative Solvents | Expected Miscibility with this compound |

| Alcohols | Methanol, Ethanol, Isopropanol, Butanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Esters | Ethyl Acetate | Miscible |

| Aromatic Hydrocarbons | Benzene, Toluene | Miscible |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon Tetrachloride | Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Miscible to Partially Miscible |

| Water | Partially Miscible |

Note: As the alkyl chain length in glycol ethers increases, their water solubility tends to decrease. Therefore, this compound is expected to have lower water solubility compared to shorter-chain glycol ethers like 2-ethoxyethanol.

Experimental Protocols

For a definitive determination of the solubility or miscibility of this compound in a specific organic solvent, a standardized experimental protocol should be followed. The following is a detailed methodology based on the visual determination of miscibility, adapted from standard laboratory practices.

Objective:

To determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent at a specified temperature (e.g., ambient room temperature).

Materials:

-

This compound (high purity)

-

Organic solvent to be tested (high purity)

-

Calibrated pipettes or graduated cylinders (e.g., 10 mL, 25 mL)

-

Glass test tubes or vials with stoppers

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for non-ambient temperature studies)

-

Light source with a dark background for observing clarity

Procedure:

-

Preparation of Test Mixtures:

-

Label a series of clean, dry test tubes.

-

Using a calibrated pipette, add a known volume of the organic solvent to each test tube. For a preliminary screen, 5 mL is a suitable volume.

-

In a separate set of test tubes, prepare samples with a known volume of this compound.

-

-

Addition of this compound:

-

To the test tubes containing the organic solvent, add this compound in incremental volume ratios. A common starting point is to prepare mixtures with varying volume percentages of this compound, for example: 10%, 25%, 50%, 75%, and 90%.

-

For instance, to prepare a 10% v/v mixture in a total volume of 10 mL, add 1 mL of this compound to 9 mL of the organic solvent.

-

-

Mixing:

-

After each addition, securely stopper the test tube.

-

Thoroughly mix the contents by inverting the tube several times or by using a vortex mixer for approximately 30 seconds. Ensure the two liquids have had ample opportunity to interact.

-

-

Equilibration and Observation:

-

Allow the mixture to stand undisturbed for a period of time, typically 15-30 minutes, to reach equilibrium. If a constant temperature bath is used, allow the test tubes to equilibrate to the desired temperature.

-

Visually inspect the mixture against a dark background with good illumination.

-

Miscible: The mixture will be a single, clear, and homogenous phase with no visible interface or turbidity (cloudiness).

-

Immiscible: Two distinct liquid layers will be visible.

-

Partially Miscible: The mixture may appear cloudy or turbid, or a single phase may be present at some concentrations while two phases are present at others.

-

-

-

Reporting Results:

-

Record the observations for each volume ratio.

-

If the two liquids are miscible in all tested proportions, they can be reported as "miscible."

-

If two layers form at any concentration, they are "immiscible."

-

If miscibility is observed only up to a certain concentration, the approximate solubility limit can be reported.

-

Mandatory Visualizations

Experimental Workflow for Miscibility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of this compound in an organic solvent.

Caption: Workflow for determining the miscibility of two liquids.

Conclusion

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. store.astm.org [store.astm.org]

- 4. img.antpedia.com [img.antpedia.com]

- 5. petrolube.com [petrolube.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. Solvent Miscibility Table [sigmaaldrich.com]

- 11. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

health and safety data sheet for 2-(Pentyloxy)ethanol

An In-depth Technical Guide to the Health and Safety Data for 2-(Pentyloxy)ethanol

Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. It is a compilation of publicly available data and is for informational purposes only. For specific safety and handling procedures, always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer and follow all applicable local, state, and federal regulations. Experimental data for this compound is limited; therefore, data from structurally related compounds has been included for a more comprehensive assessment and is clearly indicated.

Chemical Identification

This compound is a glycol ether, a class of solvents known for their amphiphilic properties, possessing both hydrophilic and hydrophobic characteristics.[1] This dual nature makes them versatile in various applications.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethylene glycol monopentyl ether, Pentylglycol, 2-hydroxyethyl pentyl ether | [3] |

| CAS Number | 6196-58-3 | [1][2][3] |

| Molecular Formula | C₇H₁₆O₂ | [1][2] |

| InChI Key | QVQDALFNSIKMBH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A significant portion of the available data on the physicochemical properties of this compound is derived from computational models rather than direct experimental determination.[1]

| Property | Value | Unit | Source / Method |

| Molecular Weight | 132.20 | g/mol | [1][2] |

| Appearance | Colorless Liquid (presumed) | - | General for glycol ethers |

| Density | 1.11 | g/cm³ | [1] |

| Water Solubility | 24 | g/L | [1] |

| logP (Octanol/Water Partition Coefficient) | 1.3 | - | Computed by XLogP3[2] |

| Normal Boiling Point (Tboil) | 466.15 (Predicted) | K | Joback Method[3] |

| Normal Melting Point (Tfus) | 225.93 (Predicted) | K | Joback Method[3] |

| Enthalpy of Vaporization (ΔvapH°) | 69.58 (Predicted) | kJ/mol | Joback Method[3] |

| Critical Temperature (Tc) | 643.03 (Predicted) | K | Joback Method[3] |

| Critical Pressure (Pc) | 2946.00 (Predicted) | kPa | Joback Method[3] |

Hazard Identification and Classification

While specific GHS classification for this compound is not consistently available, related compounds and general safety documents indicate potential hazards. For the structurally similar compound 2-(2-Pentyloxy ethoxy)-ethanol (CAS: 18912-81-7), the following hazards are listed.[4]

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements (General for Glycol Ethers):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Caption: Figure 1: Logical relationship between identified hazards for related glycol ethers and the corresponding protective measures.

Toxicological Information

Experimental toxicological data for this compound is scarce.[1] The information below is based on data for the homologous compound 2-(Hexyloxy)ethanol (CAS: 112-25-4) , which has a slightly longer alkyl chain. The critical health effects identified for this analogue are acute toxicity via oral and dermal routes and skin corrosion/irritation.[6]

| Endpoint | Species | Route | Value | Classification | Source |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 738 | mg/kg bw | Harmful if swallowed |

| Acute Dermal Toxicity (LD₅₀) | Rabbit | Dermal | 721 | mg/kg bw | Harmful in contact with skin |

| Acute Inhalation Toxicity (LC₅₀) | Rodent | Inhalation | > 85 (4-hr) | ppm | Low toxicity |

| Skin Irritation/Corrosion | In vitro | EpiDerm™ | - | Corrosive |

Experimental Protocols

Detailed experimental protocols for the studies on 2-(hexyloxy)ethanol are not fully described in the available summaries. However, they are reported to be consistent with standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD Test Guideline 401):

-

Objective: To determine the median lethal dose (LD₅₀) after a single oral administration.

-

Methodology: A group of fasted laboratory rats (e.g., Sprague-Dawley) are administered the substance by gavage. A range of doses is used across different groups. The animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Endpoint: The LD₅₀ is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. Signs of toxicity for 2-(hexyloxy)ethanol included sluggishness, unsteady gait, and prostration.[6]

-

-

Acute Dermal Toxicity (OECD Test Guideline 402):

-

Objective: To determine the LD₅₀ following a single dermal application.

-

Methodology: The substance is applied uniformly to a shaved area (at least 10% of the body surface) on the backs of rabbits. The area is covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for toxicity and mortality.

-

Endpoint: The dermal LD₅₀ is calculated. Signs of toxicity for 2-(hexyloxy)ethanol included salivation, sluggishness, unsteady gait, skin irritation, ulceration, and a comatose appearance.[6]

-

-

Skin Corrosion (OECD Test Guideline 431 - In Vitro EpiDerm™ Skin Corrosivity Test):

-

Objective: To assess the potential of a chemical to cause skin corrosion using a reconstituted human epidermis model.

-

Methodology: The test chemical is applied topically to the surface of the 3D skin tissue model. After specific exposure periods (e.g., 3 minutes and 1 hour), the chemical is removed, and the tissue is rinsed. Cell viability is then measured using a colorimetric assay (e.g., MTT assay), which quantifies the reduction of MTT dye by mitochondrial dehydrogenases of viable cells into a blue formazan salt.

-

Endpoint: A chemical is identified as corrosive if the cell viability falls below specific thresholds after the defined exposure times. 2-(Hexyloxy)ethanol tested positive in this assay, supporting its classification as corrosive.[6]

-

First Aid Measures

Immediate medical attention is recommended in case of significant exposure. First aid procedures should be followed promptly.

Caption: Figure 2: Standard first aid workflow for different routes of exposure to hazardous chemicals.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical aid.[5][7]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with large amounts of running water and soap for at least 15 minutes.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5]

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person.[9]

Fire-Fighting Measures

Glycol ethers are generally combustible liquids.[10] Ethanol, a related alcohol, is highly flammable, and fires involving polar solvents require specific extinguishing media.[11][12]

| Parameter | Recommendation | Source |

| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam (AR-AFFF).[5][12] | |

| Unsuitable Extinguishing Media | Water jet (may spread fire).[13] Standard AFFF foam may be ineffective as ethanol can break it down.[12] | |

| Specific Hazards | Vapors are heavier than air and may travel to a source of ignition and flash back.[14][15] Containers may explode when heated.[14] | |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[14] |

Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and exposure to personnel.

Caption: Figure 3: A logical workflow for responding to an accidental chemical spill.

-

Personal Precautions: Avoid contact with skin and eyes and inhalation of vapors.[5] Remove all sources of ignition.[16]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[5]

-

Containment and Cleaning: For minor spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place it into a suitable container for disposal.[5][17] For major spills, dike the area and contact emergency services.[15]

Handling and Storage

Safe handling and storage practices are critical to minimizing risks associated with combustible and irritating chemicals.

| Parameter | Recommendation | Source |

| Handling | Use in a well-ventilated area.[18] Avoid contact with skin, eyes, and clothing.[10] Ground and bond containers when transferring material to prevent static discharge.[18] | |

| Storage | Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[10][18] Keep containers tightly closed.[10] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize worker exposure.

| Control | Specification | Source |

| Engineering Controls | Use only in well-ventilated areas, preferably with local exhaust ventilation. Ensure eyewash stations and safety showers are close to the workstation. | [14] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (compliant with EN166 or OSHA 29 CFR 1910.133). | [14] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [8][19] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge. | [8] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. Do not eat, drink, or smoke in work areas. | [7][9] |

References

- 1. This compound | 6196-58-3 | Benchchem [benchchem.com]

- 2. This compound | C7H16O2 | CID 522003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanol, 2-(pentyloxy)- (CAS 6196-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemical-label.com [chemical-label.com]

- 5. aksci.com [aksci.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. fishersci.com [fishersci.com]

- 8. medline.com [medline.com]

- 9. acme-hardesty.com [acme-hardesty.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. canr.msu.edu [canr.msu.edu]

- 12. ethanolresponse.com [ethanolresponse.com]

- 13. buyat.ppg.com [buyat.ppg.com]

- 14. fishersci.com [fishersci.com]

- 15. mass.gov [mass.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 18. enterpriseethanol.co.za [enterpriseethanol.co.za]

- 19. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]

Ecotoxicity and Environmental Impact of Glycol Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicity and environmental impact of glycol ethers. It is designed to be a resource for researchers, scientists, and professionals in drug development who require detailed information on the environmental fate and effects of these widely used solvents. The guide summarizes quantitative ecotoxicity data, outlines experimental protocols for key studies, and visualizes metabolic and degradation pathways.

Environmental Fate and Degradation

Glycol ethers are generally not persistent in the environment due to their water solubility and susceptibility to biodegradation.[1][2] They primarily enter the environment through manufacturing effluents and emissions during their use in various commercial products.[1]

Atmospheric Degradation: In the atmosphere, glycol ethers are degraded by reacting with photochemically produced hydroxyl radicals.[3] For instance, ethylene glycol has an atmospheric half-life of about two days.[3]

Biodegradation: In soil and water, glycol ethers are readily biodegradable under both aerobic and anaerobic conditions.[3][4] Several bacterial species, including Pseudomonas sp. and Xanthobacter autotrophicus, have been shown to assimilate and degrade various glycol ethers.[5] The degradation process often involves the oxidation of the terminal hydroxyl group. For example, the biodegradation of ethylene glycol monomethyl ether (EGME) can lead to the formation of methoxyacetic acid (MAA).[6] While this demonstrates degradation, it is important to note that some metabolites, like MAA, can be more toxic than the parent compound.[6] Propylene glycol ethers, upon degradation, break down into n-propylene glycol units, which are considered significantly less harmful than ethylene-based compounds.[4]

Ecotoxicity Profile

The ecotoxicity of glycol ethers varies depending on the specific compound, with a general distinction between the more toxic ethylene glycol ethers (E-series) and the less toxic propylene glycol ethers (P-series).[4][7] Many glycol ethers are classified as "practically non-toxic" to aquatic organisms on an acute basis.[1]

Aquatic Ecotoxicity

The following tables summarize acute and chronic toxicity data for various glycol ethers in different aquatic organisms. The data is presented as LC50 (the concentration lethal to 50% of the test organisms), EC50 (the concentration causing a specific effect in 50% of the test organisms), and NOEC (No Observed Effect Concentration).

| Glycol Ether | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Ethylene Glycol (EG) | Fish (unspecified) | - | LC50 | >10,000 | |

| Aquatic Invertebrates | - | EC50 | >10,000 | [3] | |

| Ethylene Glycol Monomethyl Ether (EGME) | Aquatic Species (general) | - | Significant Adverse Effects | 1,000 - 10,000 | [8] |

| Ethylene Glycol Monomethyl Ether Acetate (EGMEA) | Fish (unspecified) | Acute | LC50 | ~50 | [9][8] |

| Ceriodaphnia dubia (water flea) | Chronic | Reproduction | 0.06 | [9] | |

| Xenopus laevis (frog) | - | Teratogenic Effect | 75 | [9] | |

| Propylene Glycol Monomethyl Ether (PGME) | Aquatic Species (general) | - | Low Toxicity | - | [10] |

This table is a summary of available data and is not exhaustive. Values can vary based on specific test conditions and species.

Terrestrial Ecotoxicity

Data on the toxicity of glycol ethers to terrestrial organisms is less abundant in the public domain compared to aquatic toxicity data. However, standard testing guidelines from organizations like the OECD exist for assessing effects on soil organisms and plants.[11]

Experimental Protocols for Ecotoxicity Testing

Ecotoxicity testing for chemicals like glycol ethers generally follows standardized guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of Test Guidelines (TGs) for this purpose.[12][13]

Standard Aquatic Toxicity Tests

-

Acute Fish Toxicity Test (OECD TG 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period, typically 96 hours. Fish are exposed to a range of concentrations of the test substance in a controlled environment. Observations of mortality and sublethal effects are recorded.[13]

-

Daphnia sp. Acute Immobilisation Test (OECD TG 202): This test assesses the acute toxicity to small freshwater crustaceans, such as Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after a 24 or 48-hour exposure.[14]

-

Alga, Growth Inhibition Test (OECD TG 201): This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the EC50 for growth inhibition over a 72-hour period.[15]

Experimental Workflow for Aquatic Toxicity Testing

The following diagram illustrates a typical workflow for conducting an aquatic toxicity test according to OECD guidelines.

Caption: A generalized workflow for conducting aquatic ecotoxicity tests.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of many ethylene glycol ethers is not caused by the parent compound itself, but rather by its metabolites.[16] The primary metabolic pathway involves the oxidation of the terminal hydroxyl group by alcohol dehydrogenase to form alkoxyacetic acids.[16][17]

Metabolic Activation of Ethylene Glycol Ethers

The following diagram illustrates the metabolic pathway leading to the formation of toxic alkoxyacetic acids from ethylene glycol ethers.

Caption: Metabolic activation of ethylene glycol ethers to toxic metabolites.

Methoxyacetic acid (MAA) and ethoxyacetic acid (EAA) are particularly associated with reproductive and developmental toxicity, as well as bone marrow depression.[17][18] Butoxyacetic acid is the primary metabolite responsible for the hemolytic effects observed with ethylene glycol monobutyl ether (EGBE).[17][19] It is important to note that human erythrocytes are significantly less sensitive to the hemolytic effects of butoxyacetic acid than those of rodents.[7][18]

In contrast, propylene glycol ethers with the alkoxy group at the primary position (α-isomers), which are the main isomers in commercial products, are not metabolized to their corresponding alkoxypropionic acids to a significant extent.[20] This difference in metabolism is a key reason for their lower toxicity profile compared to ethylene glycol ethers.[7][17]

Conclusion

References

- 1. Ethylene glycol ethers: an environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alliancechemical.com [alliancechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial degradation of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. tandfonline.com [tandfonline.com]

- 9. Ecotoxicity of ethylene glycol monomethyl ether and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Assessment of Ecotoxicity - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 13. oecd.org [oecd.org]

- 14. blog.biobide.com [blog.biobide.com]

- 15. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 16. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The toxicology of glycol ethers and its relevance to man | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 18. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]

- 19. publications.iarc.who.int [publications.iarc.who.int]

- 20. ecetoc.org [ecetoc.org]

A Comprehensive Technical Guide to 2-(Pentyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-(Pentyloxy)ethanol, a glycol ether with applications as a solvent and chemical intermediate. The document covers its nomenclature, physicochemical properties, synthesis, and analytical methods, compiled to assist researchers and professionals in drug development and chemical synthesis.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in scientific literature and commercial contexts. Proper identification is crucial for accurate research and regulatory compliance.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Hydroxyethyl pentyl ether, 2-Pentoxyethanol, Ethylene glycol monopentyl ether, Pentylglycol |

| CAS Number | 6196-58-3[1][2] |

| Molecular Formula | C₇H₁₆O₂[1] |

| Molecular Weight | 132.20 g/mol [1][2] |

| InChI Key | QVQDALFNSIKMBH-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It should be noted that a significant portion of the available data is based on computational models, highlighting a need for further experimental validation.[2]

| Property | Value | Notes |

| Boiling Point | 186.5 °C (predicted) | - |

| Melting Point | -35.1 °C (predicted) | - |

| Density | 0.89 g/cm³ (predicted) | - |

| Water Solubility | 11350 mg/L (predicted) | Amphiphilic nature contributes to its solubility.[2] |

| LogP (Octanol-Water Partition Coefficient) | 1.41 (predicted) | Indicates low potential for bioaccumulation.[2] |

| Vapor Pressure | 0.08 mmHg @ 25 °C (predicted) | - |

| Flash Point | 71.1 °C (predicted) | - |

Synthesis of this compound

The most common method for the synthesis of this compound and other glycol ethers is the Williamson ether synthesis.[3] This method involves the reaction of an alkoxide with a primary alkyl halide. For this compound, this would typically involve the reaction of sodium pentoxide with 2-chloroethanol or sodium 2-hydroxyethoxide with 1-bromopentane.

General Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: A Representative Williamson Ether Synthesis

Materials:

-

Pentan-1-ol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

2-Chloroethanol or 2-Bromoethanol

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-1-ol in the anhydrous solvent. To this solution, carefully add sodium hydride in portions at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium pentoxide.

-

Nucleophilic Substitution: The solution of sodium pentoxide is cooled to 0 °C, and 2-bromoethanol is added dropwise via a syringe or dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 50-100 °C) for several hours (1-8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7]

-

Workup and Purification:

-

The reaction mixture is cooled to room temperature, and the excess sodium hydride is quenched by the careful addition of water or ethanol.

-

The mixture is then diluted with water and extracted with diethyl ether.

-

The organic layers are combined and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Final Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of glycol ethers like this compound in various matrices.[8][9]

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of glycol ethers in a liquid sample.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for polar compounds (e.g., Rxi®-1301Sil MS or a similar cyanopropylphenyl-based column)[8][9]

Sample Preparation:

-

For liquid samples such as industrial products, a simple dilution with a suitable solvent (e.g., methanol or acetonitrile) is often sufficient.

-

An internal standard (e.g., a deuterated analog or a glycol ether not present in the sample) should be added for accurate quantification.

GC-MS Conditions (Representative):

| Parameter | Value |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Column Flow | 1.2 mL/min |

| Oven Program | Initial temp 40 °C for 2 min, ramp at 20 °C/min to 160 °C, then ramp at 20.5 °C/min to 250 °C, hold for 3 min. |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | 20-200 amu |

Data Analysis:

-

Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum.

-

Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification of this compound. While comprehensive experimental spectra for this specific compound are not widely published, the expected characteristic signals are described below based on the analysis of similar compounds.[2]

¹H NMR Spectroscopy

-

-OH (hydroxyl proton): A broad singlet, typically in the range of 2-5 ppm. The chemical shift is concentration and solvent-dependent.

-

-OCH₂CH₂OH (ethoxy protons): Two triplets, each integrating to 2H, in the range of 3.5-3.8 ppm.

-

-OCH₂(pentyl chain): A triplet integrating to 2H, around 3.4-3.6 ppm.

-

-CH₂(internal methylene groups of pentyl chain): A multiplet integrating to 6H, in the range of 1.2-1.6 ppm.

-

-CH₃ (terminal methyl group of pentyl chain): A triplet integrating to 3H, around 0.9 ppm.

¹³C NMR Spectroscopy

-

-OCH₂CH₂OH (ethoxy carbons): Two signals in the range of 60-75 ppm.

-

-OCH₂(pentyl chain): A signal around 70-72 ppm.

-

-CH₂- (internal methylene carbons of pentyl chain): Signals in the range of 22-32 ppm.

-

-CH₃ (terminal methyl carbon of pentyl chain): A signal around 14 ppm.

Infrared (IR) Spectroscopy

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

-

C-H stretch: Multiple sharp peaks in the region of 2850-3000 cm⁻¹ corresponding to the stretching of C-H bonds in the alkyl chain.

-

C-O stretch: A strong band in the region of 1050-1150 cm⁻¹, corresponding to the C-O ether and alcohol linkages.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show fragmentation patterns typical of ethers and alcohols. Common fragments would result from the cleavage of the C-O bonds and the loss of small neutral molecules like water.

Logical Relationships in Synthesis and Analysis

The synthesis and subsequent analysis of this compound follow a logical workflow designed to ensure the identity and purity of the final product.

Caption: Logical workflow for the synthesis and analysis of this compound.

References

- 1. This compound | C7H16O2 | CID 522003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6196-58-3 | Benchchem [benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. HEXYLOXYLETHANOL - Ataman Kimya [atamanchemicals.com]

- 5. 2-BUTOXYETHANOL - Ataman Kimya [atamanchemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. gcms.cz [gcms.cz]

- 9. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

The Discovery and Enduring Legacy of Ethylene Glycol Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and chemical properties of ethylene glycol ethers, a significant class of industrial solvents. The document provides a comprehensive overview of their synthesis, physicochemical properties, and the toxicological concerns that have shaped their use over the past century. Detailed data is presented in tabular format for comparative analysis, and key historical and metabolic pathways are visualized to provide a clear understanding of their development and biological impact.

A Historical Overview: From Laboratory Curiosity to Industrial Workhorse

The story of ethylene glycol ethers begins with the foundational work of French chemist Charles-Adolphe Wurtz. In 1856, Wurtz first synthesized ethylene glycol, laying the groundwork for a new class of chemical compounds.[1] A few years later, in 1859, he also synthesized ethylene oxide, the key precursor to ethylene glycol and its ethers.[1]

The early 20th century saw the transition of these compounds from laboratory curiosities to industrial staples. The first commercial production of ethylene glycol in the United States began in 1925.[2] This was followed by the introduction of the first ethylene glycol ether solvents by Carbide & Carbon Chemicals Corporation (a division of Union Carbide Corporation) with the registration of the trademark "Cellosolve" in 1924. "Ethyl Cellosolve" (ethylene glycol monoethyl ether) was introduced as a lower-cost alternative to other industrial solvents, followed by "Butyl Cellosolve" (ethylene glycol monobutyl ether) in 1928 and "Methyl Cellosolve" (ethylene glycol monomethyl ether) in 1929.[3]

The widespread adoption of ethylene glycol ethers was driven by their excellent solvent properties, including high solvency for a variety of resins and their miscibility with both water and organic solvents.[4][5][6] However, the latter half of the 20th century brought increasing scrutiny of their toxicological profiles, leading to a significant shift in their industrial use.

dot

Caption: A timeline of key events in the discovery and history of ethylene glycol ethers.

Synthesis of Ethylene Glycol and its Ethers

Wurtz's Synthesis of Ethylene Glycol (1856)

Experimental Protocol:

Charles-Adolphe Wurtz's initial synthesis of ethylene glycol involved a two-step process. While detailed, modern-style experimental protocols from his 1856 publication are not available, the reaction can be summarized as follows:

-

Formation of Ethylene Diacetate: Wurtz reacted ethylene iodide (1,2-diiodoethane) with silver acetate. This reaction resulted in the formation of ethylene diacetate.

-

Saponification to Ethylene Glycol: The resulting ethylene diacetate was then subjected to saponification (hydrolysis with a base), using potassium hydroxide, to yield ethylene glycol.

dot

Caption: Wurtz's two-step synthesis of ethylene glycol.

Industrial Production of Ethylene Glycol Ethers

The primary industrial method for producing ethylene glycol ethers involves the reaction of ethylene oxide with an appropriate alcohol. This process is a base-catalyzed nucleophilic addition.

Experimental Protocol (General Industrial Process):

-

Reaction: Anhydrous alcohol (e.g., methanol, ethanol, butanol) is reacted with ethylene oxide in the presence of a catalyst. The reaction is typically carried out in a continuous process.

-

Catalyst: While various catalysts can be used, the synthesis can be performed with triethylamine.[7]

-

Conditions: The reaction is conducted in a rectification tower, which allows for the continuous removal of the product as it is formed.

-

Product Mixture: The reaction yields a mixture of the monoether, diether, and higher glycol ethers. The ratio of these products can be controlled by adjusting the molar ratio of the reactants.[8]

dot

Caption: Industrial synthesis of ethylene glycol ethers from ethylene oxide and an alcohol.

Physicochemical Properties of Ethylene Glycol Ethers

The utility of ethylene glycol ethers as solvents stems from their unique combination of an ether and an alcohol functional group in the same molecule. This dual nature imparts miscibility with both water and many organic solvents. Their physical properties, such as boiling point and density, vary depending on the alkyl chain length and the number of ethylene glycol units.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Ethylene Glycol Monomethyl Ether (EGME) | 109-86-4 | C3H8O2 | 76.09 | 125 | -85.1 | 0.9647 |

| Ethylene Glycol Monoethyl Ether (EGEE) | 110-80-5 | C4H10O2 | 90.12 | 135 | -70 | 0.9297 |

| Ethylene Glycol Monobutyl Ether (EGBE) | 111-76-2 | C6H14O2 | 118.17 | 171-172 | -75 | 0.9015 |

| Ethylene Glycol Diethyl Ether | 629-14-1 | C6H14O2 | 118.17 | 123.5 | -74 | 0.8484 |

| Diethylene Glycol Monomethyl Ether (DEGME) | 111-77-3 | C5H12O3 | 120.15 | 193 | < -84 | 1.0270 |

| Diethylene Glycol Monoethyl Ether (DEGEE) | 111-90-0 | C6H14O3 | 134.17 | 196 | - | 0.9881 |

| Diethylene Glycol Monobutyl Ether (DEGBE) | 112-34-5 | C8H18O3 | 162.23 | 230.4 | -68.1 | 0.9553 |

Data compiled from various sources.[9][10][11][12]

Toxicology and Metabolic Pathways

The toxicity of ethylene glycol ethers, particularly the E-series, is a significant concern and has led to restrictions on their use. The toxicity is not caused by the parent compound itself, but rather by its metabolites.

Acute Toxicity

The acute toxicity of ethylene glycol ethers varies depending on the specific compound and the route of exposure. The following table summarizes the oral LD50 values for several common ethylene glycol ethers in rats and mice.

| Compound Name | Species | Oral LD50 (mg/kg) |

| Ethylene Glycol Monomethyl Ether (EGME) | Rat | 990 |

| Ethylene Glycol Monoethyl Ether (EGEE) | Rat | 3,000 - 5,500 |

| Mouse | 4,000 - 4,800 | |

| Ethylene Glycol Monobutyl Ether (EGBE) | Rat | 1,414 |

| Diethylene Glycol Monomethyl Ether (DEGME) | Rat | - |

| Diethylene Glycol Monoethyl Ether (DEGEE) | Rat | 5,400 - 8,690 |

| Mouse | 6,580 - 7,410 | |

| Diethylene Glycol Monobutyl Ether (DEGBE) | Rat | 5,660 - 9,623 |

| Mouse | 2,400 - 5,526 |

Data compiled from various sources.[4][5][6][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Metabolic Pathway to Toxic Metabolites

The primary pathway for the metabolism of ethylene glycol ethers involves oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). This process converts the parent glycol ether into a toxic alkoxyacetic acid. For example, ethylene glycol monomethyl ether (EGME) is metabolized to methoxyacetic acid (MAA), which is a known reproductive and developmental toxicant.[29][30]

dot

Caption: Metabolic pathway of ethylene glycol ethers to their toxic alkoxyacetic acid metabolites.

The formation of these acidic metabolites is responsible for the characteristic toxic effects of certain ethylene glycol ethers, including reproductive toxicity, developmental toxicity, and hematotoxicity.[30]

Conclusion